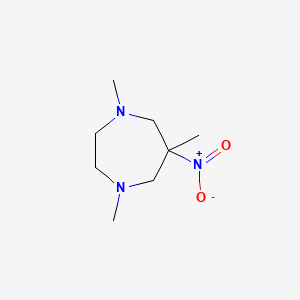
1,4,6-Trimethyl-6-nitro-1,4-diazepane
Descripción general
Descripción
1,4,6-Trimethyl-6-nitro-1,4-diazepane is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol It is characterized by the presence of three methyl groups and a nitro group attached to a diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trimethyl-6-nitro-1,4-diazepane typically involves the nitration of 1,4,6-trimethyl-1,4-diazepane. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective nitration of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4,6-Trimethyl-6-nitro-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1,4,6-trimethyl-6-amino-1,4-diazepane.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,4,6-Trimethyl-6-nitro-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4,6-Trimethyl-6-nitro-1,4-diazepane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4,6-Trimethyl-1,4-diazepane: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1,4,6-Trimethyl-6-amino-1,4-diazepane: Formed by the reduction of the nitro group, exhibiting different properties and applications.
1,4-Dimethyl-6-nitro-1,4-diazepane: Similar structure but with fewer methyl groups, affecting its chemical behavior.
Uniqueness
1,4,6-Trimethyl-6-nitro-1,4-diazepane is unique due to the presence of both multiple methyl groups and a nitro group on the diazepane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
1,4,6-trimethyl-6-nitro-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-8(11(12)13)6-9(2)4-5-10(3)7-8/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVYZMYWQBDZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN(C1)C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491782 | |
| Record name | 1,4,6-Trimethyl-6-nitro-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62197-44-8 | |
| Record name | 1,4,6-Trimethyl-6-nitro-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


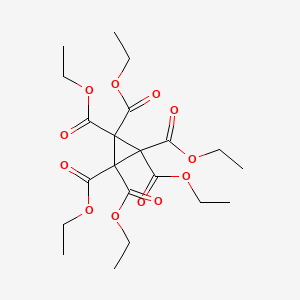
![2-[(Benzenesulfonyl)(benzyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B1658718.png)
![1-[(Z)-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]-3-phenylurea](/img/structure/B1658719.png)
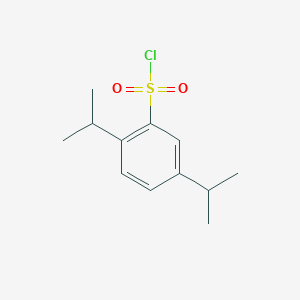
![N-cyclohexyl-3-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B1658722.png)
![4-[2-Nitro-4-(trifluoromethyl)anilino]benzamide](/img/structure/B1658723.png)
![1-Benzyl-5-[(4-methylphenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1658724.png)
![N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B1658725.png)
![5-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide](/img/structure/B1658726.png)
![(5E)-5-[(1-benzylindol-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658727.png)
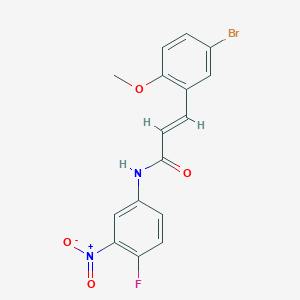
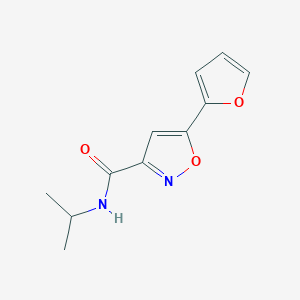
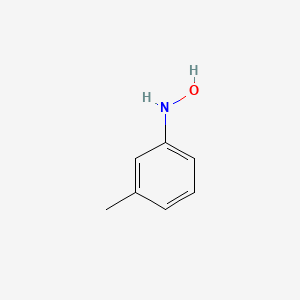
![ethyl 2-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1658735.png)
